molecular formula C15H12N2O2 B14665097 2-(1-phenylindazol-4-yl)acetic Acid CAS No. 36751-51-6

2-(1-phenylindazol-4-yl)acetic Acid

Cat. No.: B14665097
CAS No.: 36751-51-6
M. Wt: 252.27 g/mol
InChI Key: ANSPWBWZNBSLAI-UHFFFAOYSA-N
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Description

2-(1-phenylindazol-4-yl)acetic Acid is a heterocyclic aromatic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The unique structure of this compound, which includes a phenyl group attached to the indazole ring, contributes to its diverse pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indazole ring . The phenyl group can be introduced through various substitution reactions, and the acetic acid moiety can be added via carboxylation reactions.

Industrial Production Methods: Industrial production of 2-(1-phenylindazol-4-yl)acetic Acid may involve multi-step processes that optimize yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(1-phenylindazol-4-yl)acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-phenylindazol-4-yl)acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-phenylindazol-4-yl)acetic Acid involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .

Properties

CAS No.

36751-51-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(1-phenylindazol-4-yl)acetic acid

InChI

InChI=1S/C15H12N2O2/c18-15(19)9-11-5-4-8-14-13(11)10-16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,18,19)

InChI Key

ANSPWBWZNBSLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)CC(=O)O

Origin of Product

United States

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